molecular formula C11H14N2O3S B3984369 O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate

O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate

Cat. No.: B3984369
M. Wt: 254.31 g/mol
InChI Key: KYHPUWLHCASIRX-UHFFFAOYSA-N
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Description

O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a carbamothioate group attached to a 4-methyl-2-nitrophenyl ring, with an O-propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate typically involves the reaction of 4-methyl-2-nitroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the desired carbamothioate compound. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamothioate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding thiol and carbamic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Amines or alcohols, and a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, and water as a solvent.

Major Products Formed

    Oxidation: 4-methyl-2-aminophenyl carbamothioate.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

    Hydrolysis: Corresponding thiol and carbamic acid derivatives.

Scientific Research Applications

O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as a pharmacological agent due to its unique chemical structure.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O-propan-2-yl (4-nitrophenyl)carbamothioate
  • O-propan-2-yl (4-methylphenyl)carbamothioate
  • O-propan-2-yl (2-nitrophenyl)carbamothioate

Uniqueness

O-propan-2-yl (4-methyl-2-nitrophenyl)carbamothioate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications.

Properties

IUPAC Name

O-propan-2-yl N-(4-methyl-2-nitrophenyl)carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7(2)16-11(17)12-9-5-4-8(3)6-10(9)13(14)15/h4-7H,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHPUWLHCASIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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